1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine
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Overview
Description
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenyl group and a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative.
Fluorination and Methoxylation: The 5-fluoro-2-methoxyphenyl moiety can be synthesized separately and then attached to the pyrrolidine ring through a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated and sulfonylated compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can affect its binding affinity to target proteins.
Comparison with Similar Compounds
- 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidine
- 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1H-benzimidazole
- 5-Fluoro-2-methoxyacetophenone
Uniqueness: 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, phenyl group, and sulfonyl group attached to a fluorinated and methoxylated aromatic ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-phenylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-22-16-8-7-15(18)11-17(16)23(20,21)19-10-9-14(12-19)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRSDYQXPIEEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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